molecular formula C7H16N2Si B8313918 Triethylsilyldiazomethane

Triethylsilyldiazomethane

Cat. No.: B8313918
M. Wt: 156.30 g/mol
InChI Key: KGRZDPOIHSQRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyldiazomethane (CH₂N₂Si(CH₃)₃) is a silicon-substituted diazo compound widely used as a safer alternative to hazardous diazomethane (CH₂N₂). It is synthesized via a controlled reaction of trimethylsilyl chloride with diazomethane, yielding a stable, non-explosive reagent . Key applications include phenol derivatization in gas chromatography (GC) and the synthesis of heterocycles like 1,2,3-triazoles . Its handling requires stringent safety measures (e.g., ventilation, personal protective equipment) due to residual toxicity, but it mitigates risks associated with diazomethane’s explosiveness .

Properties

Molecular Formula

C7H16N2Si

Molecular Weight

156.30 g/mol

IUPAC Name

diazomethyl(triethyl)silane

InChI

InChI=1S/C7H16N2Si/c1-4-10(5-2,6-3)7-9-8/h7H,4-6H2,1-3H3

InChI Key

KGRZDPOIHSQRSE-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Diazomethane

Key Findings :

  • Trimethylsilyldiazomethane’s silicon group stabilizes the diazo moiety, reducing explosive tendencies while retaining reactivity for methyl transfer .
  • In GC applications, it achieves comparable derivatization efficiency to diazomethane without requiring specialized explosion-proof equipment .
  • Its use in synthesizing 1,2,3-triazoles via ketenimine reactions demonstrates versatility in heterocyclic chemistry, with yields exceeding 80% .

Comparison with Other Silyl Reagents

While direct evidence for triethylsilyldiazomethane is lacking, comparisons with analogous silyl reagents highlight trends:

Reactivity with Organometallic Reagents

Trimethylsilyldiazomethane reacts with dimethylalkynylaluminum reagents to form cyclopropane derivatives, a reaction driven by its electrophilic diazo carbon . This contrasts with bulkier silyl analogs (e.g., triethylsilyl), where steric hindrance may reduce reactivity.

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